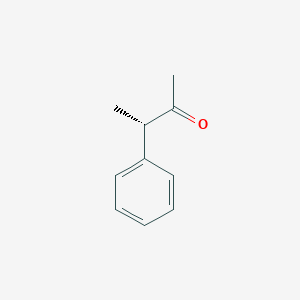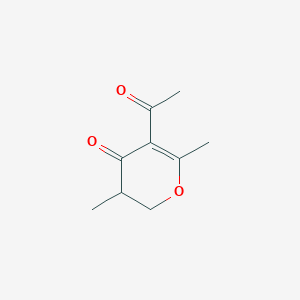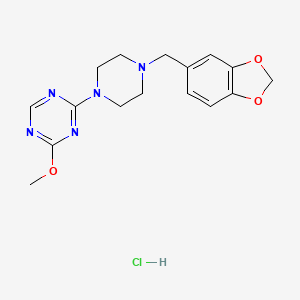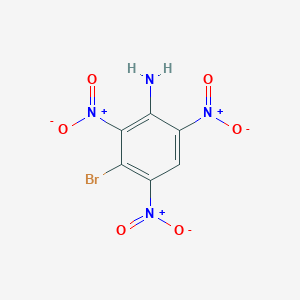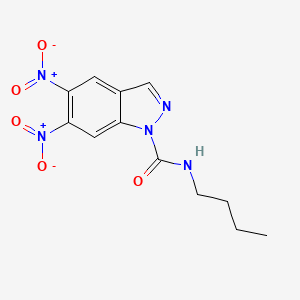
4H-Pyrazino(1,2-a)pyrimidin-4-one, 2-(2-(hexahydro-1H-azepin-1-yl)ethoxy)-3-phenyl-, monohydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-Pyrazino(1,2-a)pyrimidin-4-one, 2-(2-(hexahydro-1H-azepin-1-yl)ethoxy)-3-phenyl-, monohydrobromide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazino-pyrimidinone core, a hexahydro-azepinyl group, and a phenyl group, all contributing to its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrazino(1,2-a)pyrimidin-4-one, 2-(2-(hexahydro-1H-azepin-1-yl)ethoxy)-3-phenyl-, monohydrobromide typically involves multi-step organic reactions. The process begins with the formation of the pyrazino-pyrimidinone core, followed by the introduction of the hexahydro-azepinyl group and the phenyl group. The final step involves the formation of the monohydrobromide salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
化学反応の分析
Types of Reactions
4H-Pyrazino(1,2-a)pyrimidin-4-one, 2-(2-(hexahydro-1H-azepin-1-yl)ethoxy)-3-phenyl-, monohydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
科学的研究の応用
4H-Pyrazino(1,2-a)pyrimidin-4-one, 2-(2-(hexahydro-1H-azepin-1-yl)ethoxy)-3-phenyl-, monohydrobromide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or chemical processes.
作用機序
The mechanism of action of 4H-Pyrazino(1,2-a)pyrimidin-4-one, 2-(2-(hexahydro-1H-azepin-1-yl)ethoxy)-3-phenyl-, monohydrobromide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4H-Pyrazino(1,2-a)pyrimidin-4-one derivatives: Compounds with similar core structures but different substituents.
Hexahydro-azepinyl derivatives: Compounds containing the hexahydro-azepinyl group with variations in other parts of the molecule.
Phenyl-substituted pyrazino-pyrimidinones: Compounds with phenyl groups attached to the pyrazino-pyrimidinone core.
特性
CAS番号 |
21271-28-3 |
|---|---|
分子式 |
C21H25BrN4O2 |
分子量 |
445.4 g/mol |
IUPAC名 |
2-[2-(azepan-1-yl)ethoxy]-3-phenylpyrazino[1,2-a]pyrimidin-4-one;hydrobromide |
InChI |
InChI=1S/C21H24N4O2.BrH/c26-21-19(17-8-4-3-5-9-17)20(23-18-16-22-10-13-25(18)21)27-15-14-24-11-6-1-2-7-12-24;/h3-5,8-10,13,16H,1-2,6-7,11-12,14-15H2;1H |
InChIキー |
ASRMKTJNYYAWAQ-UHFFFAOYSA-N |
正規SMILES |
C1CCCN(CC1)CCOC2=C(C(=O)N3C=CN=CC3=N2)C4=CC=CC=C4.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(NZ)-N-[(2-amino-5-nitrophenyl)-phenylmethylidene]hydroxylamine](/img/structure/B14703158.png)

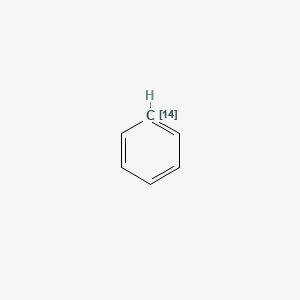

![[(1S,3R,4R,6S,8S,10S,13R,14R,16R)-3,4,6,14-Tetrahydroxy-5,5,14-trimethyl-9-methylidene-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] propanoate](/img/structure/B14703186.png)

![N~1~-[3-(Trimethylsilyl)propyl]ethane-1,2-diamine](/img/structure/B14703194.png)
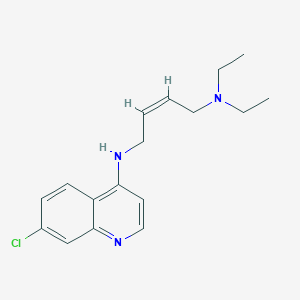
![1,2,4,5-Tetramethyl-3-[(2,4,6-trimethylphenyl)methyl]benzene](/img/structure/B14703202.png)
